4-Chloropyridine-3-sulfonyl chloride hydrochloride

Description

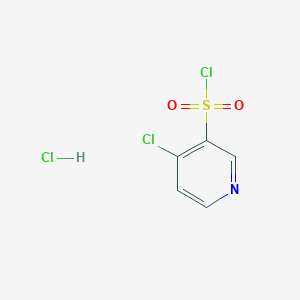

4-Chloropyridine-3-sulfonyl chloride (CAS 33263-44-4) is an organosulfur compound with the molecular formula C₅H₃Cl₂NO₂S and a molecular weight of 212.05 g/mol . It features a pyridine ring substituted with a chlorine atom at the 4-position and a sulfonyl chloride (-SO₂Cl) group at the 3-position. This compound is a reactive intermediate widely used in pharmaceutical and agrochemical synthesis, particularly for introducing sulfonamide or sulfonate functionalities .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H4Cl3NO2S |

|---|---|

Molecular Weight |

248.5 g/mol |

IUPAC Name |

4-chloropyridine-3-sulfonyl chloride;hydrochloride |

InChI |

InChI=1S/C5H3Cl2NO2S.ClH/c6-4-1-2-8-3-5(4)11(7,9)10;/h1-3H;1H |

InChI Key |

MSIYZHKSOISDGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1Cl)S(=O)(=O)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most widely documented method involves the chlorination of 4-hydroxypyridine-3-sulfonic acid using phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) in the presence of phosphorus oxychloride (POCl₃) as a solvent. The reaction proceeds via nucleophilic substitution, replacing hydroxyl groups with chlorine atoms while converting the sulfonic acid moiety to a sulfonyl chloride.

Stepwise Procedure

-

Reagent Mixing : 4-Hydroxypyridine-3-sulfonic acid is combined with PCl₃ and POCl₃ in a molar ratio of 1:2.4:3.5.

-

Chlorine Introduction : Gaseous Cl₂ is introduced at 80–110°C over 3–4 hours, generating HCl as a byproduct.

-

Distillation : Excess POCl₃ and PCl₃ are removed via vacuum distillation, yielding a residue containing the target compound.

-

Work-Up : The residue is dissolved in ethylene chloride or toluene, washed with water, and purified by distillation.

Yield and Purity

This method achieves yields exceeding 90% with a purity of 98–99.7% (HPLC). For example, a 6.49-mol scale reaction produced 4-chloropyridine-3-sulfonyl chloride in 95% yield after distillation.

Alternative Method Using Phosphorus Pentachloride

Reaction Conditions

A second approach employs phosphorus pentachloride (PCl₅) and phosphoryl trichloride (POCl₃) at elevated temperatures (125°C). The reaction follows a similar substitution mechanism but requires stoichiometric PCl₅ for complete chlorination.

Procedure

-

Reagent Combination : 4-Hydroxypyridine-3-sulfonic acid is heated with PCl₅ (3.5 equivalents) and POCl₃ (2 equivalents) at 125°C for 1 hour.

-

Quenching : The mixture is cooled, diluted with diethyl ether, and poured onto ice to neutralize excess reagents.

-

Extraction : The product is extracted with ethyl acetate and dried over sodium sulfate.

Performance Metrics

This method reports a 95% yield with a purity of >99% (LC-MS). However, it generates larger quantities of phosphorus-containing waste compared to the PCl₃/Cl₂ method.

Comparative Analysis of Methods

The PCl₃/Cl₂ method is preferred for industrial applications due to its recyclable solvent system and lower environmental impact. In contrast, the PCl₅/POCl₃ route offers faster reaction times but poses challenges in waste management.

Mechanistic Insights

Chlorination of the Pyridine Ring

The hydroxyl group at the 4-position of the pyridine ring undergoes electrophilic substitution with Cl₂ in the presence of PCl₃, which acts as a Lewis acid catalyst. The mechanism proceeds via a chlorophosphorane intermediate, facilitating the displacement of the hydroxyl proton by chlorine.

Sulfonic Acid Conversion

Simultaneously, the sulfonic acid (-SO₃H) group reacts with PCl₃ to form the sulfonyl chloride (-SO₂Cl). The reaction generates HCl and POCl₃, the latter serving as a solvent to enhance reactivity:

Optimization Strategies

Solvent Selection

Halogenated solvents (e.g., ethylene chloride) improve product solubility but are environmentally hazardous. Recent advancements favor toluene with acetone additives (15% v/v) to prevent reactor fouling and enhance phase mixing.

Stoichiometric Adjustments

A slight excess of Cl₂ (0.02–0.05 mol%) ensures complete chlorination without leaving unreacted reagents. For PCl₃, a 0.15–0.2-fold excess minimizes material costs while maintaining high yields.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild to moderate temperature conditions and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents used. For example, reacting with an amine can produce a sulfonamide derivative .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

4-Chloropyridine-3-sulfonyl chloride hydrochloride has been investigated for its biological properties, especially its potential as an antibacterial and antifungal agent. Research indicates that derivatives of this compound can inhibit bacterial growth, making it a promising scaffold for developing new antimicrobial agents. Some studies have suggested that these derivatives may also exhibit anti-inflammatory properties, although further research is required to fully understand these effects.

Synthesis of Therapeutic Agents

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. For example, it has been used in the preparation of chloropyridine sulfonic acid chlorides, which are starting materials for drugs with anti-inflammatory and analgesic properties . The reactivity of this compound with nucleophiles allows for the formation of diverse chemical entities, facilitating the development of complex molecules in drug discovery.

Analytical Chemistry

Quality Control Applications

In analytical chemistry, this compound is utilized in method development and validation for quality control purposes. Its ability to react with various analytes makes it a valuable tool in the characterization and quantification of compounds within complex mixtures.

Case Studies

Case Study 1: Antibacterial Activity

A study assessed the antibacterial efficacy of derivatives synthesized from this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential use as new antimicrobial agents.

Case Study 2: Anti-inflammatory Properties

In another investigation, researchers explored the anti-inflammatory effects of a derivative obtained from this compound in a murine model of inflammation. The compound was administered intraperitoneally, leading to a marked reduction in inflammatory markers compared to control groups.

Data Tables

The following table summarizes key findings related to the biological activity and synthesis applications of this compound:

| Application | Description | Results/Findings |

|---|---|---|

| Antimicrobial Activity | Evaluation against Staphylococcus aureus and E. coli | Significant inhibition zones observed |

| Anti-inflammatory Effects | Tested in murine model of inflammation | Reduction in inflammatory markers |

| Synthesis of Pharmaceuticals | Used as an intermediate for drug development | Key component in synthesizing anti-inflammatory agents |

| Analytical Method Development | Utilized for method validation in quality control | Effective in characterizing complex mixtures |

Mechanism of Action

The mechanism of action of 4-chloropyridine-3-sulfonyl chloride hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to modify or create new compounds .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Efficiency: The yield for 4-chloropyridine-3-sulfonyl chloride synthesis (~95% purity) is comparable to isoquinoline derivatives but requires optimized chlorination conditions .

- Toxicity Data: Limited ecotoxicological data exist for 4-chloropyridine-3-sulfonyl chloride, necessitating further studies .

Biological Activity

4-Chloropyridine-3-sulfonyl chloride hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Molecular Formula: CHClN\OS

Molecular Weight: 195.6 g/mol

Physical State: Solid

The compound features a chlorinated pyridine ring and a sulfonyl chloride functional group, which contribute to its reactivity and biological activity. The sulfonyl chloride group is particularly notable for its electrophilic nature, making it a valuable intermediate in organic synthesis.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition: The sulfonamide moiety can mimic natural substrates, leading to the inhibition of specific enzymes involved in metabolic pathways. This inhibition disrupts cellular processes, which can result in therapeutic effects such as anti-inflammatory properties.

- Nucleophilic Substitution Reactions: The compound readily undergoes nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group. This allows for the formation of various derivatives that may exhibit enhanced biological activity.

Antibacterial and Antifungal Properties

Research indicates that this compound and its derivatives possess significant antibacterial and antifungal activities. Studies have shown that:

- Antibacterial Activity: Derivatives of this compound have demonstrated efficacy against various bacterial strains, suggesting potential as scaffolds for new antimicrobial agents.

- Antifungal Activity: Similar findings have been reported concerning antifungal properties, highlighting its potential in treating fungal infections.

Anti-inflammatory Effects

Preliminary studies suggest that compounds derived from this compound may exhibit anti-inflammatory effects. However, further research is needed to elucidate these effects fully.

Comparative Analysis with Similar Compounds

The unique structure of this compound enhances its biological activity compared to structurally similar compounds. Below is a comparison table:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Chloropyridine-3-sulfonamide | CHClNOS | Less reactive; used as an antibacterial agent |

| 4-Fluoropyridine-3-sulfonyl chloride | CHClFNOS | Contains fluorine; different reactivity profile |

| Pyridine-3-sulfonyl chloride | CHClNOS | Lacks chlorination at the 4-position; lower reactivity |

The chlorination at the 4-position enhances electrophilicity, making it particularly effective in nucleophilic substitution reactions, which is crucial for synthesizing biologically active derivatives.

Case Studies

-

Study on Antibacterial Activity:

A study evaluated the antibacterial efficacy of various derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting their potential as new antimicrobial agents. -

Anti-inflammatory Research:

Another investigation focused on the anti-inflammatory properties of compounds derived from this sulfonyl chloride. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with specific derivatives, indicating promising therapeutic applications in inflammatory diseases.

Q & A

Q. What are the critical safety protocols for handling 4-Chloropyridine-3-sulfonyl chloride hydrochloride in laboratory settings?

Methodological Answer:

- PPE Selection : Use impervious gloves (e.g., nitrile), safety goggles, and full-body protective clothing. Gloves must be inspected prior to use and removed using proper techniques to avoid skin contact .

- Ventilation : Work in a fume hood to minimize inhalation risks. If vapors are released, use a Self-Contained Breathing Apparatus (SCBA) during spill management .

- Spill Response : Immediately isolate the area, shut off leak sources, and wipe spills using absorbent materials. Decontaminate equipment with appropriate solvents, and dispose of waste in accordance with hazardous material regulations .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Analyze and NMR spectra for characteristic peaks (e.g., pyridine ring protons at δ 8.5–9.0 ppm, sulfonyl chloride groups at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (212.05 g/mol for CHClNOS) via high-resolution MS .

- IR Spectroscopy : Identify sulfonyl chloride (S=O stretch at ~1370 cm) and pyridine ring vibrations .

Q. What parameters optimize synthetic routes for this compound?

Methodological Answer:

- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the sulfonyl chloride group.

- Temperature Control : Maintain reactions below 0°C to avoid side reactions (e.g., dimerization).

- Catalyst Use : Employ Lewis acids (e.g., AlCl) for regioselective chlorination at the 4-position of the pyridine ring.

Advanced Research Questions

Q. How can isomeric impurities (e.g., 2- or 6-chloro derivatives) be detected in this compound?

Methodological Answer:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Isomers exhibit distinct retention times due to polarity differences .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts. For example, the 4-chloro isomer shows unique coupling patterns between H-2 and H-5 protons .

- Mass Spectrometry Imaging (MSI) : Map spatial distribution of isomers in crude mixtures using MALDI-TOF.

Q. What advanced decontamination methods are effective for equipment exposed to this compound?

Methodological Answer:

- Chemical Neutralization : Treat contaminated surfaces with 10% sodium bicarbonate to neutralize acidic byproducts (e.g., HCl). Follow with rinsing using deionized water .

- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to verify complete removal of sulfonyl chloride residues.

- Validation : Swab-test surfaces and analyze extracts via LC-MS to ensure residual levels are below 1 ppm .

Q. How is purity validated for pharmaceutical-grade this compound?

Methodological Answer:

- Reference Standards : Compare against certified impurities (e.g., EP/JP reference materials) using HPLC with diode-array detection. Quantify limits of detection (LOD) ≤ 0.1% .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity. Monitor degradation products (e.g., hydrolysis to sulfonic acid) via UPLC-QTOF .

- Elemental Analysis : Verify Cl and S content matches theoretical values (e.g., 33.4% Cl, 15.1% S) .

Q. What waste management strategies comply with regulations for this compound?

Methodological Answer:

- In Situ Degradation : React waste with excess aqueous ammonia to convert sulfonyl chloride to non-hazardous sulfonamide derivatives .

- Storage Protocols : Store liquid waste in labeled, HCl-resistant containers at 4°C until professional disposal.

- Regulatory Documentation : Maintain records of waste volume, treatment methods, and disposal certificates per EPA/REACH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.